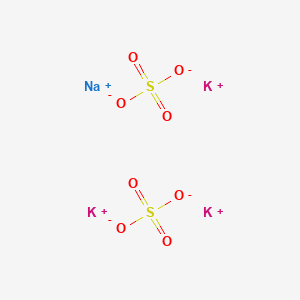
Codeine hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Codeine hydroiodide is a synthetic compound that belongs to the class of opioids. It is commonly used as a pain reliever and cough suppressant. Codeine hydroiodide is synthesized from morphine and is commonly used in laboratory experiments to study the effects of opioids on the body.
Wirkmechanismus
Codeine hydroiodide works by binding to opioid receptors in the brain and spinal cord. This binding reduces the perception of pain and suppresses coughing. Codeine hydroiodide also has a sedative effect on the body.
Biochemical and Physiological Effects:
Codeine hydroiodide has a number of biochemical and physiological effects on the body. It reduces the perception of pain and suppresses coughing. It also has a sedative effect on the body. Codeine hydroiodide can cause respiratory depression, which can be dangerous in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
Codeine hydroiodide has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained in pure form. It is also a well-studied compound, with a large body of research on its effects. However, codeine hydroiodide can be dangerous in high doses and can cause respiratory depression, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on codeine hydroiodide. One area of research is the development of new opioids that are more effective and have fewer side effects. Another area of research is the study of the long-term effects of opioid use on the body. Finally, there is a need for more research on the mechanisms by which opioids interact with the body, which could lead to new treatments for pain and other conditions.
Synthesemethoden
Codeine hydroiodide is synthesized from morphine by reacting it with iodine and hydroiodic acid. The reaction produces codeine hydroiodide as a salt. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Codeine hydroiodide has been used extensively in scientific research to study the effects of opioids on the body. It is commonly used in laboratory experiments to study the pain-relieving and cough-suppressing effects of opioids. Codeine hydroiodide has also been used to study the mechanisms by which opioids interact with the body.
Eigenschaften
CAS-Nummer |
125-26-8 |
|---|---|
Produktname |
Codeine hydroiodide |
Molekularformel |
C18H22INO3 |
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydroiodide |
InChI |
InChI=1S/C18H21NO3.HI/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-6,11-13,17,20H,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1 |
InChI-Schlüssel |
ASZDJFVRFISIKK-FFHNEAJVSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.I |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.I |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.I |
Andere CAS-Nummern |
125-26-8 |
Synonyme |
codeine hydroiodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)



![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)




